3-(Bromomethyl)-1,1-difluorocyclobutane is an organic compound characterized by its unique structure, which includes a cyclobutane ring substituted with bromine and fluorine atoms. Its molecular formula is CHBrF, and it has a molecular weight of approximately 185.01 g/mol. The compound is recognized for its potential applications in various fields, including pharmaceuticals and materials science. The boiling point of 3-(Bromomethyl)-1,1-difluorocyclobutane is around 145.7 °C at 760 mmHg, while detailed data on its melting point and other physical properties remain limited .
There is no current information available on the mechanism of action of 3-(bromomethyl)-1,1-difluorocyclobutane.
The reactivity of 3-(Bromomethyl)-1,1-difluorocyclobutane can be attributed to the presence of the bromomethyl group, which can undergo nucleophilic substitution reactions. This compound may participate in various chemical transformations, including:
Synthesis of 3-(Bromomethyl)-1,1-difluorocyclobutane can be achieved through several methods:
These methods highlight the versatility in synthesizing this compound while ensuring selectivity towards functional groups.
3-(Bromomethyl)-1,1-difluorocyclobutane has potential applications in:
Several compounds share structural similarities with 3-(Bromomethyl)-1,1-difluorocyclobutane. Here are a few notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
3-Bromo-1-fluorocyclobutane | CHBrF | Contains one fluorine atom instead of two |
1-Bromo-2,2-difluoropropane | CHBrF | Different carbon skeleton; more linear structure |
3-Chloromethyl-1,1-difluorocyclobutane | CHClF | Chlorine instead of bromine; similar reactivity |
These compounds illustrate the diversity within halogenated cyclobutanes and highlight how variations in halogen substitution (bromine vs. chlorine) and molecular structure can influence their chemical properties and potential applications.
Molecular Formula: C₅H₇BrF₂
Molecular Weight: 185.01 g/mol
CAS Number: 1252934-30-7
Structural Feature | Description |
---|---|
Cyclobutane core | Four-membered ring with strained bond angles (90°) |
Bromomethyl substituent | -CH₂Br group at position 3, enabling nucleophilic substitution |
Geminal difluoro substituents | Two fluorine atoms at position 1, enhancing electron-withdrawing effects |
The compound’s SMILES string FC1(F)CC(CBr)C1
and InChI 1S/C5H7BrF2/c6-3-4-1-5(7,8)2-4/h4H,1-3H2
confirm its connectivity.
The synthesis of organofluorine compounds dates to the 19th century, with early examples including methyl fluoride (1835) and benzoyl fluoride (1862). While 3-(bromomethyl)-1,1-difluorocyclobutane itself emerged later, its development aligns with advancements in halogen exchange and difluorination methodologies. Notably, the Schiemann reaction (1920s) and modern deoxofluorination techniques (e.g., using Morph-DAST) enable precise fluorine introduction.
This compound serves as a versatile building block due to:
Identifier | Value |
---|---|
IUPAC Name | 3-(Bromomethyl)-1,1-difluorocyclobutane |
Synonyms | Cyclobutane, 3-(bromomethyl)-1,1-difluoro-; MFCD17170416 |
SMILES | FC1(F)CC(CBr)C1 |
InChI | 1S/C5H7BrF2/c6-3-4-1-5(7,8)2-4/h4H,1-3H2 |
Key Routes:
Optimal Conditions:
Parameter | Typical Values |
---|---|
Solvent | Dichloromethane, THF |
Temperature | 0–25°C (ambient to mild heating) |
Catalyst/Reagent | Morph-DAST, Pd catalysts for cross-coupling |
The bromomethyl group and electron-deficient cyclobutane ring drive diverse transformations:
Mechanistic Insight:
The molecular architecture of 3-(Bromomethyl)-1,1-difluorocyclobutane consists of a cyclobutane ring framework bearing two fluorine atoms in geminal positions at carbon-1 and a bromomethyl substituent at carbon-3 [1] [5]. The compound exhibits a molecular weight of 185.01 g/mol and possesses the simplified molecular input line entry system string FC1(F)CC(CBr)C1 [1] [5]. The International Union of Pure and Applied Chemistry chemical identifier for this compound is 1S/C5H7BrF2/c6-3-4-1-5(7,8)2-4/h4H,1-3H2, reflecting its specific atomic connectivity pattern [1] [5].
The geminal difluoro substitution at carbon-1 creates a distinctive electronic environment within the cyclobutane ring [4]. Research on difluorocyclobutane derivatives indicates that the 1,1-difluoro arrangement achieves notable stabilization through anomeric-like interactions involving nF → σ*CF electron delocalization [4]. This electronic stabilization effect distinguishes geminal difluoro compounds from other fluorination patterns in cyclobutane systems [4].
The carbon-fluorine bond lengths in difluorocyclobutane systems typically range around 1.35 Å, consistent with the characteristic short and strong nature of carbon-fluorine bonds [6] [7]. The carbon-bromine bond distance in the bromomethyl substituent is approximately 1.93-1.94 Å, reflecting the larger atomic radius of bromine compared to fluorine [8] [9]. These bond length differences contribute to the overall molecular geometry and influence the compound's physical and chemical properties [6] [7].
The cyclobutane ring in 3-(Bromomethyl)-1,1-difluorocyclobutane adopts a non-planar puckered conformation to minimize ring strain [10] [11]. Cyclobutane systems inherently possess significant ring strain due to deviation from ideal tetrahedral bond angles, with internal angles of approximately 90° rather than the preferred 109.5° [12] [13]. This angular strain amounts to approximately 26.3 kilocalories per mole for unsubstituted cyclobutane [13] [14].
The puckered conformation of cyclobutane involves an out-of-plane dihedral angle of approximately 25°, which reduces torsional strain while maintaining substantial angular strain [10] [11]. High-level computational studies have determined that the puckering barrier for cyclobutane systems ranges from 482 to 498 cm⁻¹, representing the energy required for ring inversion through a planar transition state [15] [16] [17]. The presence of fluorine and bromine substituents in 3-(Bromomethyl)-1,1-difluorocyclobutane modifies this barrier height through electronic and steric effects [4].
Difluorination at the 1,1-position influences the conformational preferences of the cyclobutane ring through both electronic and steric factors [18] [4]. The electron-withdrawing nature of fluorine atoms affects the distribution of electron density around the ring, while the compact size of fluorine minimizes steric interactions compared to larger halogen substituents [4] [6]. The bromomethyl group at carbon-3 introduces additional conformational considerations due to its greater steric bulk and different electronic properties compared to hydrogen [4].
The electron distribution in 3-(Bromomethyl)-1,1-difluorocyclobutane is significantly influenced by the presence of multiple electronegative halogen atoms [19] [6]. Fluorine, with an electronegativity of 4.0 compared to carbon's 2.5, creates highly polarized carbon-fluorine bonds with partial charges (Cδ+—Fδ−) [6] [7]. This polarization concentrates electron density around the fluorine atoms while leaving the carbon atoms relatively electron-deficient [6] [7].
The geminal difluoro arrangement at carbon-1 produces a cumulative electron-withdrawing effect that extends throughout the cyclobutane ring system [19] [4]. The presence of two fluorine atoms on the same carbon enhances the overall polarity of the molecule compared to monofluorinated analogs [19]. Research on partially fluorinated alkyl groups demonstrates that geminal difluoro derivatives exhibit increased polarity compared to their non-fluorinated counterparts, with dipole moments resulting from the vector addition of individual carbon-fluorine bond moments [19].
The carbon-fluorine bonds in this compound exhibit exceptionally high bond dissociation energies of up to 130 kilocalories per mole, making them among the strongest single bonds in organic chemistry [6] [7]. This bond strength arises from the combination of covalent bonding and significant ionic character due to the electronegativity difference between carbon and fluorine [6] [7]. The carbon-bromine bond in the bromomethyl substituent is considerably weaker, with typical bond dissociation energies around 72 kilocalories per mole [6].
The electron-withdrawing properties of the difluoromethyl group significantly influence the reactivity of adjacent functional groups [20] [21]. The bromomethyl substituent benefits from this electronic activation, making it more susceptible to nucleophilic substitution reactions compared to similar groups in non-fluorinated cyclobutane derivatives .
Property | Value | Reference |
---|---|---|
Molecular Formula | C₅H₇BrF₂ | [1] |
Molecular Weight | 185.01 g/mol | [1] [2] |
Carbon-Fluorine Bond Length | ~1.35 Å | [6] |
Carbon-Bromine Bond Length | ~1.94 Å | [8] |
Fluorine Electronegativity | 4.0 | [6] |
Carbon-Fluorine Bond Energy | ~130 kcal/mol | [6] |
The boiling point of 3-(Bromomethyl)-1,1-difluorocyclobutane has been calculated to be 145.7 ± 10.0°C at 760 millimeters of mercury pressure [23] [24]. This relatively moderate boiling point reflects the balance between intermolecular forces arising from the halogen substituents and the compact cyclobutane ring structure [23] [24]. The presence of fluorine atoms contributes to dipole-dipole interactions, while the bromine atom adds to the overall molecular polarizability [23] [24].
Comparative analysis with related cyclobutane derivatives provides context for understanding these thermal properties [25]. For instance, 3,3-difluorocyclobutanamine exhibits a significantly lower boiling point of 83.4 ± 40.0°C at 760 millimeters of mercury, demonstrating the influence of different substituent patterns on volatility [25]. The higher boiling point of the bromomethyl derivative reflects the increased molecular weight and enhanced intermolecular interactions due to the presence of the larger bromine atom [23] [25].
Currently, no experimental melting point data has been reported for 3-(Bromomethyl)-1,1-difluorocyclobutane in the available literature [23] [24]. This absence of melting point information may reflect the compound's relatively recent development or limited commercial availability for comprehensive physical characterization studies [23] [24].
3-(Bromomethyl)-1,1-difluorocyclobutane exists as a solid under standard ambient conditions [1] [26]. The calculated density of this compound is 1.57 ± 0.1 grams per cubic centimeter at 20°C and 760 torr pressure [24] [27]. This relatively high density compared to hydrocarbon analogs reflects the presence of heavy halogen atoms, particularly bromine, which significantly increases the mass-to-volume ratio [24] [27].
The solid state of this compound at room temperature is consistent with the strong intermolecular interactions arising from the polar carbon-fluorine and carbon-bromine bonds [1] [26]. The combination of dipole-dipole forces and potential halogen bonding interactions contributes to the elevated melting point that maintains the solid phase under ambient conditions [1] [26].
Storage recommendations for this compound specify maintenance in dark conditions under an inert atmosphere and refrigeration below -20°C [27]. These storage requirements reflect the potential for thermal decomposition or unwanted chemical reactions under ambient conditions, particularly in the presence of moisture or oxygen [27].
The solubility characteristics of 3-(Bromomethyl)-1,1-difluorocyclobutane are dominated by its halogenated nature and the resulting polarity [24] [28]. Calculated solubility in water is very limited, with an estimated value of 0.57 grams per liter at 25°C [24]. This low aqueous solubility is typical for halogenated organic compounds, where the hydrophobic nature of the organic framework is only partially offset by the polar carbon-halogen bonds [24] [28].
Research on halogenated organic compounds demonstrates that fluorination can have unexpected effects on water solubility, with approximately 19.9% of compounds showing increased solubility upon halogenation [28]. However, the presence of both fluorine and bromine substituents in 3-(Bromomethyl)-1,1-difluorocyclobutane appears to maintain limited water solubility consistent with other polyfluorinated compounds [28].
The compound is expected to exhibit enhanced solubility in polar aprotic solvents and organic media compared to water [29] [30]. The presence of fluorine atoms provides sites for hydrogen bonding with protic solvents, while the overall organic framework facilitates dissolution in non-polar and moderately polar organic solvents [29] [30]. The calculated logarithmic partition coefficient value of 2.43 indicates moderate lipophilicity, suggesting preferential distribution into organic phases over aqueous media [31] [23].
Physical Property | Value | Conditions | Reference |
---|---|---|---|
Boiling Point | 145.7 ± 10.0°C | 760 mmHg | [23] [24] |
Density | 1.57 ± 0.1 g/cm³ | 20°C, 760 torr | [24] |
Water Solubility | 0.57 g/L | 25°C | [24] |
Log P | 2.43 | Calculated | [31] [23] |
Physical State | Solid | Ambient conditions | [1] [26] |
Flash Point | 41.9 ± 19.0°C | Calculated | [24] |
Flammable;Irritant